5,7-Dibromo-2,3-dihydrobenzofuran

Organic Synthesis Cross-Coupling Chemistry Medicinal Chemistry

5,7-Dibromo-2,3-dihydrobenzofuran (synonym: 5,7-Dibromocoumaran; molecular formula C₈H₆Br₂O; molecular weight 277.94 g/mol) is a dihalogenated 2,3-dihydrobenzofuran derivative bearing bromine atoms at the C5 and C7 positions of the fused benzene ring. The compound is supplied as a colorless-to-yellow clear liquid (≥97.0% purity by GC) with a density of 1.96 g/cm³ at 20 °C, a refractive index (n20/D) of 1.63, and a flash point of 124 °C.

Molecular Formula C8H6Br2O
Molecular Weight 277.94 g/mol
CAS No. 123266-59-1
Cat. No. B050448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Dibromo-2,3-dihydrobenzofuran
CAS123266-59-1
Molecular FormulaC8H6Br2O
Molecular Weight277.94 g/mol
Structural Identifiers
SMILESC1COC2=C1C=C(C=C2Br)Br
InChIInChI=1S/C8H6Br2O/c9-6-3-5-1-2-11-8(5)7(10)4-6/h3-4H,1-2H2
InChIKeyNJQJUJHJJZMVNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,7-Dibromo-2,3-dihydrobenzofuran (CAS 123266-59-1): Core Structural Identity and Sourcing Baseline


5,7-Dibromo-2,3-dihydrobenzofuran (synonym: 5,7-Dibromocoumaran; molecular formula C₈H₆Br₂O; molecular weight 277.94 g/mol) is a dihalogenated 2,3-dihydrobenzofuran derivative bearing bromine atoms at the C5 and C7 positions of the fused benzene ring . The compound is supplied as a colorless-to-yellow clear liquid (≥97.0% purity by GC) with a density of 1.96 g/cm³ at 20 °C, a refractive index (n20/D) of 1.63, and a flash point of 124 °C . Its primary role is as a synthetic intermediate in medicinal chemistry and organic synthesis, where the two aryl bromine substituents serve as orthogonal handles for sequential cross-coupling or functionalization reactions .

Why 5,7-Dibromo-2,3-dihydrobenzofuran Cannot Be Replaced by Generic Brominated Dihydrobenzofurans


Brominated dihydrobenzofurans are not a single interchangeable commodity class. The position and number of bromine substituents on the benzofuran scaffold dictate regioselectivity in downstream transformations, electronic properties of the aromatic ring, and the steric environment around reactive centers. 5,7-Dibromo-2,3-dihydrobenzofuran carries two bromine atoms at the sterically differentiated 5- and 7-positions, which exhibit distinct reactivity profiles in palladium-catalyzed cross-coupling, enabling sequential functionalization that is impossible with mono-bromo (e.g., 5-bromo-2,3-dihydrobenzofuran) or alternatively dibrominated (e.g., 4,6-dibromo or 5,6-dibromo) regioisomers [1]. The saturated 2,3-dihydrofuran ring further differentiates this compound from fully aromatic 5,7-dibromobenzofuran by eliminating the electronic conjugation between the heterocyclic oxygen and the benzene ring, altering both reactivity and physicochemical properties . These structural distinctions mean that substituting a different brominated dihydrobenzofuran in a validated synthetic route or structure-activity relationship (SAR) campaign will almost certainly yield a different product profile, different reaction kinetics, or a failed coupling sequence.

Quantitative Differentiation Evidence for 5,7-Dibromo-2,3-dihydrobenzofuran vs. Closest Analogs


Regioisomeric Bromination Pattern Dictates Cross-Coupling Selectivity

5,7-Dibromo-2,3-dihydrobenzofuran presents two electronically and sterically distinct aryl bromide sites. The C7 position, adjacent to the dihydrofuran oxygen, is activated toward oxidative addition by electron-donating resonance effects, whereas the C5 position is comparatively deactivated. This electronic asymmetry enables sequential, site-selective palladium-catalyzed cross-coupling (Suzuki, Heck, Sonogashira) without requiring orthogonal halogen substituents such as iodine or chlorine . In contrast, 4,6-dibromo-2,3-dihydrobenzofuran (used in SGLT inhibitor intermediate patents) places both bromines on the same side of the ring, while 5,6-dibromo-2,3-dihydrobenzofuran offers sterically adjacent sites that can suffer from competitive chelation and reduced selectivity in mono-functionalization [1].

Organic Synthesis Cross-Coupling Chemistry Medicinal Chemistry

Physical State and Handling: Liquid vs. Solid Brominated Dihydrobenzofurans

At 20 °C, 5,7-dibromo-2,3-dihydrobenzofuran is a liquid (density 1.96 g/cm³), whereas several closely related brominated dihydrobenzofurans are solids at ambient temperature. For instance, the parent 2,3-dihydrobenzofuran (no bromine) is a liquid, but certain mono-brominated and alternative dibrominated analogs, as well as the 3-amine derivative (5,7-dibromo-2,3-dihydro-1-benzofuran-3-amine, CAS 1273653-91-0), are solids . The liquid physical state of the target compound facilitates automated liquid handling, precise volumetric dispensing in parallel synthesis platforms, and homogeneous mixing in reaction setups without the need for pre-dissolution steps .

Chemical Handling Automated Synthesis Process Chemistry

Purity Benchmark: ≥97.0% (GC) with Multi-Vendor Reproducibility

5,7-Dibromo-2,3-dihydrobenzofuran is consistently specified at ≥97.0% purity by GC across multiple independent commercial suppliers including TCI, Fisher Scientific, ChemImpex, and AKSci . This multi-vendor concordance provides procurement flexibility and supply chain resilience. In contrast, less common regioisomers such as 5,6-dibromo-2,3-dihydrobenzofuran or 4,6-dibromo-2,3-dihydrobenzofuran are available from fewer suppliers and may carry lower or less rigorously validated purity specifications, introducing batch-to-batch variability risk into synthetic campaigns .

Quality Control Procurement Specification Reproducibility

Established Role as a Pharmaceutical Intermediate for Neurological Targets

5,7-Dibromo-2,3-dihydrobenzofuran is specifically identified by commercial suppliers as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders . The broader 2,3-dihydrobenzofuran scaffold has been validated in multiple medicinal chemistry programs: it serves as the core for highly potent, second bromodomain (BD2)-selective BET inhibitors with 1000-fold selectivity for BD2 over BD1 [1], and has been explored as a privileged structure for designing mPGES-1 inhibitors . While the specific 5,7-dibromo substitution pattern has not been the subject of published head-to-head biological comparisons, its dual-bromine architecture makes it a versatile late-stage diversification intermediate for generating compound libraries around these validated scaffolds.

Medicinal Chemistry Neurological Disorders Drug Discovery

Computed Physicochemical Property Profile Relevant to CNS Drug Design

The computed physicochemical properties of 5,7-dibromo-2,3-dihydrobenzofuran align with parameters favorable for CNS drug discovery. The compound has a cLogP of 3.669, a calculated aqueous solubility (cLogS) of -3.651, and a polar surface area (PSA) of only 9.23 Ų . This extremely low PSA is well below the commonly cited threshold of <60-70 Ų for blood-brain barrier penetration, suggesting that drug-like molecules derived from this intermediate may retain favorable CNS permeability [1]. By comparison, functionalized analogs such as 5,7-dibromo-2,3-dihydro-1-benzofuran-3-amine introduce a polar amine group that increases PSA and alters the CNS drug-likeness profile .

CNS Drug Design Physicochemical Properties ADME Prediction

Air Sensitivity and Storage Requirements: Practical Differentiation for Laboratory Workflows

5,7-Dibromo-2,3-dihydrobenzofuran is classified as air-sensitive and requires storage under inert gas at room temperature (recommended <15 °C in a cool, dark place) . TCI specifically recommends storage under inert gas to maintain the ≥97.0% purity specification . In contrast, Biozol recommends storage at -20 °C for maximum product recovery . This air sensitivity is a practical differentiator from non-halogenated 2,3-dihydrobenzofuran, which is more oxidatively stable, and from fully aromatic 5,7-dibromobenzofuran, which lacks the oxidizable dihydrofuran ring. The requirement for inert atmosphere handling must be factored into procurement decisions for laboratories without glovebox or Schlenk line infrastructure.

Chemical Stability Storage Requirements Laboratory Logistics

High-Value Application Scenarios for 5,7-Dibromo-2,3-dihydrobenzofuran Based on Verified Evidence


Sequential Cross-Coupling for CNS-Targeted Compound Library Synthesis

Medicinal chemistry teams synthesizing compound libraries for CNS targets (e.g., BET BD2-selective inhibitors, PDE1B inhibitors, or mPGES-1 inhibitors) can exploit the electronically differentiated C5 and C7 aryl bromide positions of 5,7-dibromo-2,3-dihydrobenzofuran for sequential Suzuki-Miyaura or Sonogashira couplings. The C7 position (activated by the adjacent oxygen) can be selectively functionalized first under mild conditions, followed by C5 coupling, enabling the rapid generation of diverse 5,7-diaryl or 5,7-alkynyl-aryl libraries from a single intermediate [1]. The low PSA (9.23 Ų) and favorable cLogP (3.669) of the core scaffold support the design of CNS-penetrant final compounds .

Automated High-Throughput Parallel Synthesis Campaigns

The liquid physical state of 5,7-dibromo-2,3-dihydrobenzofuran at standard laboratory temperature (density 1.96 g/cm³) enables direct integration into automated liquid handling platforms without pre-dissolution or sonication steps [1]. This is a significant workflow advantage over solid brominated dihydrobenzofuran analogs that require manual weighing and dissolution. Parallel synthesis arrays performing 24-, 48-, or 96-well plate-based Suzuki couplings with diverse boronic acid partners can be executed with improved dispensing precision and reduced setup time .

Pharmaceutical Intermediate Procurement for Neurological Drug Development

For CROs and pharmaceutical development groups advancing neurological drug candidates (e.g., for Alzheimer's disease, attention deficit hyperactivity disorder, or schizophrenia), 5,7-dibromo-2,3-dihydrobenzofuran is explicitly identified as a key intermediate by multiple commercial suppliers [1]. The compound is available at ≥97.0% GC purity from TCI, Fisher Scientific, ChemImpex, and other vendors, ensuring GLP/GMP-adjacent quality standards for preclinical development . The well-characterized analytical profile (density, refractive index, melting point, boiling point, flash point) facilitates incoming quality control and Certificate of Analysis verification .

Dual-Bromine Derivatization Platform for PROTAC or Bifunctional Molecule Synthesis

The two spatially separated bromine handles at C5 and C7 of the dihydrobenzofuran core provide an ideal platform for constructing bifunctional molecules such as proteolysis-targeting chimeras (PROTACs) or targeted protein degraders. One bromide can be functionalized to attach a target-protein-binding warhead (e.g., a BET bromodomain ligand based on the validated 2,3-dihydrobenzofuran BET inhibitor scaffold [1]), while the second bromide can be elaborated to attach an E3 ligase recruiting element. The saturated 2,3-dihydrofuran ring provides conformational flexibility that may facilitate ternary complex formation, a critical parameter in PROTAC efficacy .

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